4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
4-hydroxy-2-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYHDGIVCADZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-1-methyl-1H-pyrazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of 4-oxo-1-methyl-1H-pyrazole-5-carbonitrile.
Reduction: Formation of 4-hydroxy-1-methyl-1H-pyrazole-5-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and nitrile groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
(a) 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₁₁H₁₀N₄
- Key Features: Aromatic phenyl ring at position 1 and an amino group at position 4.
- The 3-methylphenyl substituent introduces steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
(b) 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₆H₇ClN₄
- Key Features : Chloroethyl group at position 1.
- Impact: The chloroethyl group confers electrophilicity, making this compound a reactive intermediate in nucleophilic substitution reactions . The absence of a hydroxy group reduces acidity (pKa ~8–10 for hydroxy vs. >12 for amino), altering reactivity in basic conditions .
(c) 5-Fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- Molecular Formula : C₁₀H₅F₂N₃
- Key Features : Fluorine atoms at positions 5 (pyrazole) and 4 (phenyl).
- Impact :
Physicochemical Properties
Biological Activity
4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by data tables and research findings.
The molecular formula of this compound is CHNO, with a molar mass of approximately 138.13 g/mol. The compound features a pyrazole ring, which is critical for its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of this compound show significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzyme activity.
- Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects, suggesting utility in treating inflammatory diseases.
- Enzyme Inhibition : Interaction studies reveal that this compound can inhibit enzymes involved in metabolic pathways, which is crucial for its therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Testing : A study measured the antimicrobial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives had a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
- Enzyme Inhibition Assays : Another research focused on the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), crucial in pyrimidine biosynthesis. Compounds derived from this compound showed up to 30% inhibition at a concentration of 50 µM, indicating potential as a lead compound for drug development.
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, supporting its role as an anti-inflammatory agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing suitable precursors and reagents to introduce the cyano group effectively.
- Condensation Reactions : The formation of larger organic molecules through reactions involving the hydroxyl and cyano groups.
Comparative Analysis
The following table compares this compound with similar compounds regarding their biological activities:
| Compound Name | CAS Number | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Effects |
|---|---|---|---|---|
| This compound | N/A | Significant | Moderate | Present |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole | 247584-10-7 | Moderate | High | Present |
| 4-Hydroxy-pyrazole derivatives | N/A | Variable | Low | Present |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via Vilsmeier-Haack formylation followed by nitrile functionalization. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalysts like POCl₃ for formylation steps. Mechanochemical approaches (ball milling) can enhance yields while reducing solvent waste . Optimization requires iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and hydrogen bonding (e.g., hydroxy proton at δ 10–12 ppm).
- IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and hydroxyl (O–H stretch ~3200 cm⁻¹) groups.
- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonded networks. SHELX software refines crystal structures, particularly for high-resolution data .
Q. How can the reactivity of the nitrile group in this compound be exploited for further functionalization?
- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents) or hydrolysis to carboxylic acids under acidic/basic conditions. Reaction conditions (e.g., H₂SO₄/H₂O for hydrolysis) must balance selectivity and byproduct formation. Monitoring via in situ FTIR or LC-MS ensures controlled conversion .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation of pyrazole derivatives?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare experimental IR/X-ray data with DFT-computed spectra. For tautomerism ambiguities (e.g., hydroxy vs. keto forms), variable-temperature NMR or crystallography under controlled humidity clarifies dominant states .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases or enzymes). QSAR models correlate substituent electronic effects (Hammett σ values) with bioactivity. Validate predictions via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .
Q. What green chemistry approaches minimize solvent waste in synthesizing this compound?
- Methodological Answer : Mechanochemical synthesis (ball milling) eliminates solvents while achieving >90% yield. Alternatively, use bio-based solvents (e.g., cyclopentyl methyl ether) or microwave-assisted reactions to reduce energy consumption .
Q. How do hydrogen bonding and crystal packing influence the physicochemical properties of this compound?
- Methodological Answer : X-ray diffraction reveals intermolecular O–H···N hydrogen bonds, which stabilize the crystal lattice and affect solubility. Hirshfeld surface analysis quantifies interaction contributions (e.g., π-stacking vs. H-bonding). Solubility studies in DMSO/water mixtures correlate with lattice energy .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets in DFT) and experimental conditions (e.g., solvent polarity in NMR). Use solid-state NMR to reconcile solution vs. crystal-phase differences. Collaborative validation across labs reduces instrumentation bias .
Q. What experimental controls are critical when studying tautomerism in this compound?
- Methodological Answer : Conduct dynamic NMR at varying temperatures (-40°C to 80°C) to observe tautomeric shifts. Use deuterated solvents to eliminate exchange broadening. Crystallize under inert conditions to capture dominant tautomers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
